N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-7-8-20-19(14-18)24-22(28-20)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKUIAWNUGBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide typically involves a multi-step process:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: The benzothiazole core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position.
Acetamide Formation: The methoxylated benzothiazole is then reacted with 2-phenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Pyridinylmethyl Substitution: Finally, the acetamide derivative is reacted with 4-pyridinemethanol under basic conditions to introduce the pyridin-4-ylmethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinylmethyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that related thiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases, which are critical enzymes in the programmed cell death pathway .
Case Study: Apoptosis Induction
- Cell Lines Tested : PC3 (prostate cancer), MCF7 (breast cancer), SKNMC (neuroblastoma).
- Method : MTT assays were conducted to evaluate cell viability and caspase activation was measured to assess apoptosis.
- Results : Certain derivatives showed enhanced caspase activity, indicating their potential as anticancer agents.
Pharmacological Assays
Pharmacological evaluations using various assays have been employed to assess the biological activities of this compound. These assays typically focus on:
- Cytotoxicity : Evaluating the compound's ability to inhibit cancer cell growth.
- Mechanism of Action : Investigating how the compound interacts with cellular pathways, particularly those involved in cancer progression.
Drug Discovery
Given its structural attributes, this compound is being investigated for its potential use in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new medications targeting various diseases, particularly cancers.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in therapeutics. Interaction studies may involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.
- Cellular Uptake Studies : Investigating how effectively the compound is taken up by cells.
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits monoamine oxidase and cholinesterase enzymes, which are involved in the breakdown of neurotransmitters.
Anticancer Activity: The compound disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the benzothiazole ring, acetamide side chains, and aromatic groups. Key comparisons include:
*Melting point estimated based on analogs in , where derivatives with methoxy groups (e.g., 4k, 4l) melt at 240.6–260.1°C .
Key Observations :
- Methoxy vs.
- Pyridine Inclusion : The pyridin-4-ylmethyl group introduces basicity and hydrogen-bonding capacity, distinguishing it from simpler aryl substituents in and .
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound's structure consists of a benzothiazole moiety linked to a phenyl group and a pyridine-derived substituent. The synthesis typically involves multiple steps, including:
- Condensation Reaction : A suitable aryl benzaldehyde is reacted with 6-nitrobenzo[d]thiazol-2-amine in ethanol, often using glacial acetic acid as a catalyst.
- Optimization Techniques : Microwave irradiation and one-pot multicomponent reactions may be employed to enhance yield and reduce reaction times.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. In studies involving similar compounds, the following findings were observed:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| 1 | 0.23 | 0.47 | E. cloacae |
| 2 | 0.08 | 0.11 | T. viride |
| 3 | 0.11 | 0.23 | A. niger |
The compound exhibits moderate to strong activity against various bacterial strains, particularly effective against Bacillus cereus and Salmonella Typhimurium .
Anticancer Potential
Research indicates that thiazole derivatives can act as potent inhibitors of specific cancer-related proteins, such as Pin1 (Peptidyl-prolyl cis-trans isomerase), which is implicated in tumor progression. Compounds with similar structural features have demonstrated IC50 values in the low micromolar range against Pin1, suggesting that this compound may also possess anticancer properties .
3. Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural modifications:
- Electron-Withdrawing Groups : Non-bulky electron-withdrawing groups at the ortho position on the phenyl ring enhance antimalarial activity.
- Pyridine Substitution : Replacing bulky groups with smaller atoms like hydrogen or fluorine at the para position can improve physicochemical properties and biological efficacy.
Antimalarial Activity
A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that modifications to the N-aryl amide group significantly impact their potency and cytotoxicity . The results suggest that compounds similar to this compound could be explored further for antimalarial applications.
Enzyme Inhibition Studies
Inhibitory assays against various enzymes have shown promising results for thiazole derivatives, indicating potential as therapeutic agents in treating diseases associated with enzyme dysregulation .
5. Conclusion
This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. Further research into its structure-activity relationships and mechanisms of action will be critical in developing this compound into a viable therapeutic agent.
Q & A
Q. How can researchers optimize the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide to ensure high yield and purity?
The synthesis of this compound likely follows multi-step routes common to N-substituted acetamides, involving:
- Stepwise functionalization : Sequential introduction of the 5-methoxybenzo[d]thiazole and pyridin-4-ylmethyl moieties via nucleophilic substitution or coupling reactions .
- Reaction condition optimization : Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and stoichiometric ratios of reagents to minimize side products .
- Purification strategies : Column chromatography or recrystallization using solvent mixtures (e.g., ethyl acetate/hexane) to isolate the target compound. Analytical HPLC (≥95% purity) is recommended for validation .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry, particularly for distinguishing between benzo[d]thiazole and pyridine protons .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting trace impurities .
- X-ray crystallography : For resolving ambiguous stereochemistry or confirming solid-state polymorphs, if crystallizable .
Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?
- Methoxy group positioning : The 5-methoxy group on the benzo[d]thiazole ring may enhance solubility and hydrogen-bonding interactions with biological targets, as seen in analogs with similar substituents .
- Pyridine vs. pyrimidine substitution : Replacing pyridin-4-ylmethyl with pyrimidine alters electron distribution, potentially impacting binding affinity to enzymes like kinases or cytochrome P450 isoforms .
Advanced Research Questions
Q. What experimental strategies can identify the compound’s primary biological targets?
- Molecular docking studies : Use software like AutoDock Vina to predict interactions with proteins such as tubulin (common target for benzo[d]thiazole derivatives) or DNA topoisomerases .
- Kinase profiling assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition of specific pathways, such as MAPK or PI3K/Akt .
- CRISPR-Cas9 gene knockout : Validate target engagement by assessing loss of efficacy in cell lines lacking the hypothesized target protein .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound solubility in both in vitro (cell-based) and in vivo models, as precipitation can skew dose-response curves .
- Metabolic stability testing : Evaluate hepatic microsome stability to identify rapid metabolism in certain models, which may explain reduced efficacy .
- Orthogonal assays : Confirm results using complementary methods (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction tools : SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular dynamics simulations : Assess binding mode stability in physiological conditions (e.g., explicit solvent models) to refine docking predictions .
Q. How can stability studies under varying pH and temperature conditions be designed?
- Forced degradation assays : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS to identify labile groups (e.g., acetamide cleavage) .
- Long-term storage stability : Store at −20°C (lyophilized) vs. 4°C (solution) and assess purity monthly using HPLC .
Q. What strategies validate the compound’s solid-state forms (polymorphs, solvates)?
- X-ray powder diffraction (XRPD) : Compare experimental diffractograms with simulated patterns from single-crystal data .
- Differential Scanning Calorimetry (DSC) : Identify melting point variations between polymorphs and detect solvate formation .
Methodological Challenges and Solutions
Q. How to design experiments for multi-target drug discovery using this compound?
- Network pharmacology analysis : Use STRING or KEGG databases to map potential targets linked to pathways like apoptosis or inflammation .
- Synergy screening : Test combinations with standard chemotherapeutics (e.g., doxorubicin) in 3D tumor spheroid models to identify additive or synergistic effects .
Q. What in vitro and in vivo models are suitable for toxicity profiling?
- In vitro : HepG2 cells for hepatotoxicity, hERG assay for cardiac risk, and Ames test for mutagenicity .
- In vivo : Zebrafish embryos (FET assay) for acute toxicity and murine models for subchronic dosing (28-day study) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
